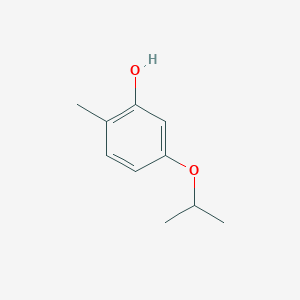

5-Isopropoxy-2-methylphenol

Vue d'ensemble

Description

5-Isopropoxy-2-methylphenol, also known as thymol is a natural phenol derivative that is commonly found in thyme oil. It has a wide range of applications in the field of scientific research due to its potent antimicrobial, antifungal, and antioxidant properties.

Applications De Recherche Scientifique

Antimicrobial Agent

5-Isopropoxy-2-methylphenol exhibits potent antibacterial and antifungal properties, making it a valuable compound in the development of new antimicrobial agents . Its efficacy against a variety of pathogens can be harnessed in pharmaceuticals and as a preservative in food and cosmetic products.

Food Industry Preservative

Due to its flavoring and antimicrobial activities, 5-Isopropoxy-2-methylphenol is proposed as a natural food preservative . It’s recognized as safe by the Federal Drug Administration and is used in a wide range of food products, including baked goods and beverages .

Cosmetic Ingredient

This compound is also used as a fragrance ingredient in cosmetic formulations. Its pleasant scent and safety profile make it suitable for use in perfumes, lotions, and other personal care products .

Antioxidant Properties

5-Isopropoxy-2-methylphenol has demonstrated antioxidant capabilities, which are beneficial in preventing oxidative stress-related damage in biological systems. This property is particularly useful in skincare products to protect the skin from environmental aggressors .

Anticarcinogenic Potential

Research suggests that 5-Isopropoxy-2-methylphenol may possess anticarcinogenic properties , offering a potential avenue for cancer prevention or treatment. Its ability to inhibit the growth of cancer cells is a significant area of interest in oncological research .

Antiviral Activity

The compound has shown promise in antiviral applications, with studies indicating its effectiveness against certain viruses. This could lead to its use in the development of antiviral drugs or treatments .

Disinfectant and Fungicide

5-Isopropoxy-2-methylphenol’s antimicrobial properties extend to its use as a disinfectant and fungicide . It can be used in cleaning products and sanitizers to maintain hygiene in various settings .

Analytical Chemistry

In analytical chemistry, 5-Isopropoxy-2-methylphenol can be used as a reference compound due to its well-characterized spectral and nonlinear optical (NLO) properties. It serves as a standard in various spectroscopic and chromatographic analyses .

Mécanisme D'action

Target of Action

It is chemically similar to thymol , which is known to possess various pharmacological properties including antioxidant, free radical scavenging, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, antiseptic, and antitumor activities .

Mode of Action

Thymol, a similar compound, has been shown to exert its effects through anti-inflammatory (via inhibiting recruitment of cytokines and chemokines), antioxidant (via scavenging of free radicals, enhancing the endogenous enzymatic and non-enzymatic antioxidants and chelation of metal ions), and antihyperlipidemic (via increasing the levels of high-density lipoprotein cholesterol and decreasing the levels of low-density lipoprotein cholesterol in the circulation and membrane stabilization) mechanisms .

Biochemical Pathways

Thymol has been shown to inhibit signaling pathways such as mapks and pi3k/akt/mtor .

Pharmacokinetics

The pharmacokinetic and physiochemical properties of thymol, including absorption, bioavailability, and elimination rate, have been identified as major barriers in the drug design and delivery of thymol .

Result of Action

Thymol has been shown to possess various pharmacological properties including antioxidant, free radical scavenging, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, antiseptic, and antitumor activities .

Action Environment

It is also soluble in strongly alkaline aqueous solutions due to deprotonation of the phenol .

Propriétés

IUPAC Name |

2-methyl-5-propan-2-yloxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7(2)12-9-5-4-8(3)10(11)6-9/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRIHECHBOYPTBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60739405 | |

| Record name | 2-Methyl-5-[(propan-2-yl)oxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60739405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

918445-11-1 | |

| Record name | 2-Methyl-5-[(propan-2-yl)oxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60739405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

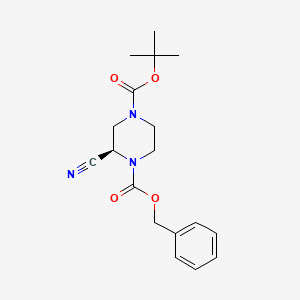

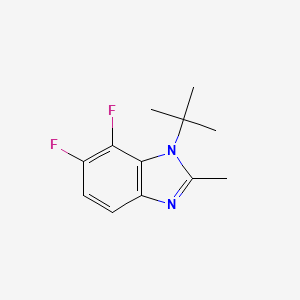

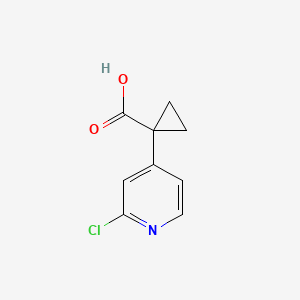

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,9-Dibromo-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B1429796.png)

![4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B1429801.png)

![3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B1429802.png)

![1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine](/img/structure/B1429806.png)